LogP Shift: Trifluoroacetyl Derivative vs. Parent Diamine
The parent octahydro-1H-pyrrolo[3,4-c]pyridine diamine (CAS 933704-84-8) has a computationally derived LogP of -0.1847, consistent with a hydrophilic, doubly-basic scaffold . Introduction of the trifluoroacetyl group at the pyrrolidine nitrogen is expected to increase LogP by approximately 1.5–2.0 log units, based on the measured LogP of the monocyclic analog 1-(trifluoroacetyl)piperidine (LogP = 1.50, PSA = 20.31) . This shift moves the compound from a highly polar, water-miscible regime into a moderate-lipophilicity range suitable for passive membrane permeability, while retaining the free piperidine amine as a solubilizing and derivatizable handle. The Boc-protected analog (5-Boc-octahydro-pyrrolo[3,4-c]pyridine) has an estimated LogP of ~1.5, comparable in magnitude but with markedly different electronic and steric properties due to the bulky, electron-donating tert-butyl carbamate .
| Evidence Dimension | Predicted/calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Estimated LogP ~1.0–1.5 (no experimental measurement available) |
| Comparator Or Baseline | Parent diamine: LogP -0.1847 (computed, ChemScene). 1-(Trifluoroacetyl)piperidine: LogP 1.50 (measured). 5-Boc-octahydro-pyrrolo[3,4-c]pyridine: LogP ~1.5 (estimated). |
| Quantified Difference | ΔLogP ≈ +1.2 to +1.7 vs. parent diamine; comparable to monocyclic analog |
| Conditions | Computational prediction (TPSA, LogP from ChemScene) and measured data (Chem960) for comparator; no experimental LogP for target compound |
Why This Matters
Lipophilicity governs passive membrane permeability, protein binding, and assay compatibility—procurement decisions must account for whether the target LogP range is fit for the intended cellular or biochemical assay.
